

Perk-IN-6 discovery and synthesis

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Compound of Interest

Compound Name: Perk-IN-6

Cat. No.: B8521645

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An In-Depth Technical Guide to the Discovery and Synthesis of the PERK Inhibitor **Perk-IN-6**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a critical mediator of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).^{[1][2][3]} Under ER stress, PERK activation leads to the phosphorylation of eukaryotic initiation factor 2 α (eIF2 α), which in turn attenuates global protein synthesis while promoting the translation of specific stress-responsive mRNAs, such as activating transcription factor 4 (ATF4).^[4] This signaling cascade plays a crucial role in both cell survival and apoptosis, making PERK a compelling therapeutic target for a range of diseases, including cancer and neurodegenerative disorders.^{[2][5]} This guide provides a detailed overview of the discovery and synthesis of **Perk-IN-6**, a potent PERK inhibitor, and its subsequent optimization.

Discovery of Perk-IN-6 and Optimization to GSK2656157

Perk-IN-6, also identified as compound 5 in the seminal work by Axten et al. (2013), was discovered as part of a medicinal chemistry program aimed at identifying potent and selective PERK inhibitors. This effort began with the identification of GSK2606414 as a first-in-class PERK inhibitor.^[6] Subsequent optimization focused on improving physicochemical properties

and pharmacokinetics, leading to the development of **Perk-IN-6** and ultimately the preclinical candidate GSK2656157 (compound 6).[\[4\]](#)[\[6\]](#)

The optimization strategy involved reducing the lipophilicity of the lead compounds. The introduction of a fluorine atom to the indoline core of **Perk-IN-6** (compound 5) to yield GSK2656157 (compound 6) resulted in a more than two-fold improvement in biochemical activity against PERK.[\[4\]](#)

Quantitative Data

The following tables summarize the key quantitative data for **Perk-IN-6** (Compound 5) and its optimized analog, GSK2656157 (Compound 6).

Table 1: In Vitro Potency

Compound	PERK IC50 (nM)	pPERK Cellular IC50 (μM) in A549 cells
Perk-IN-6 (Compound 5)	2.5	0.1-0.3
GSK2656157 (Compound 6)	0.8 [4]	Not explicitly stated for A549, but showed potent inhibition of PERK activation in multiple cell lines [4]

Table 2: Kinase Selectivity

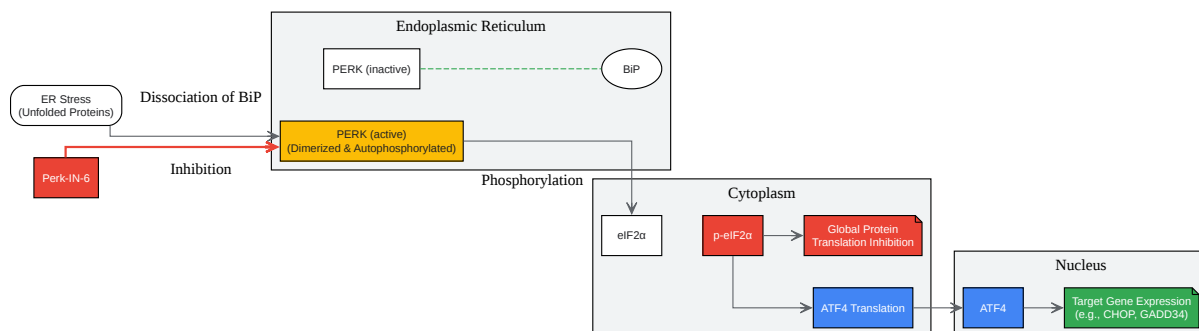
Compound	Selectivity over other EIF2AK family members
GSK2656157 (Compound 6)	>500-fold selective over HRI (IC50 = 460 nM), the most sensitive off-target EIF2AK family member [4]

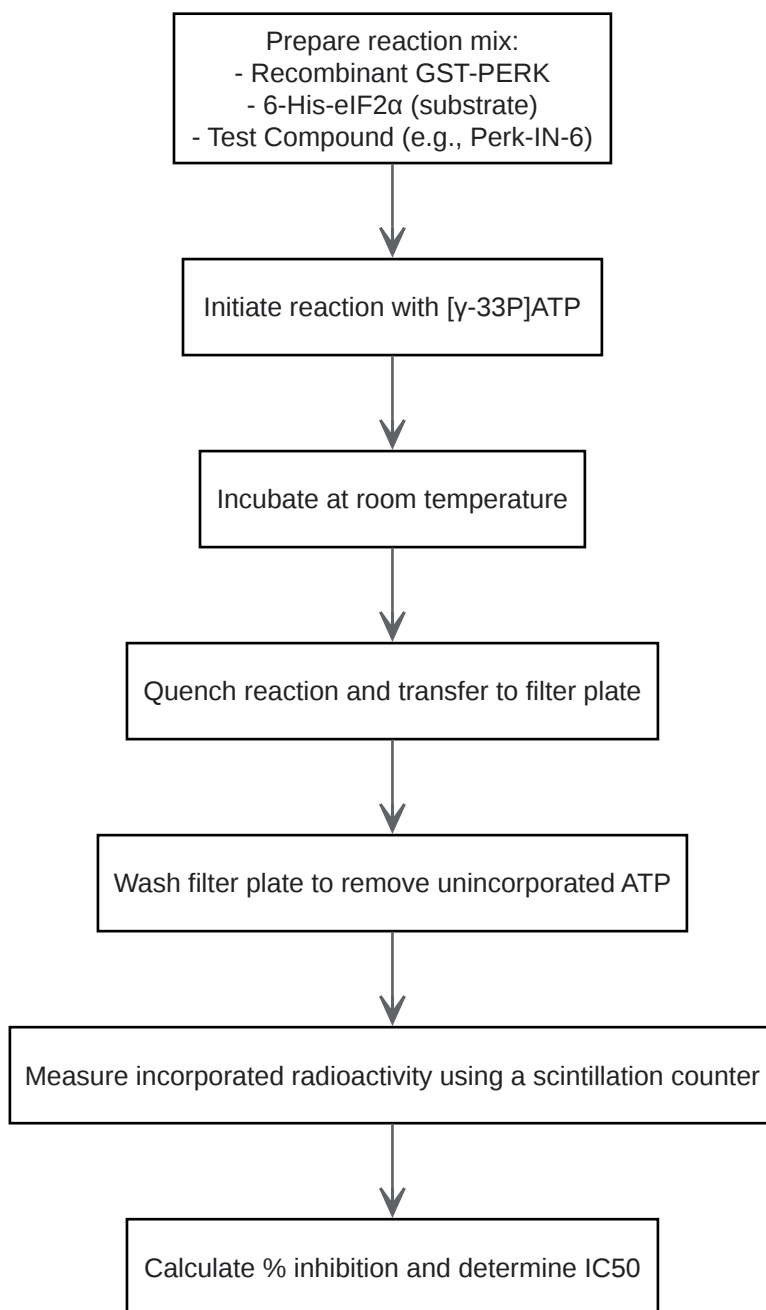
Table 3: Pharmacokinetic Parameters of GSK2656157 (Compound 6)

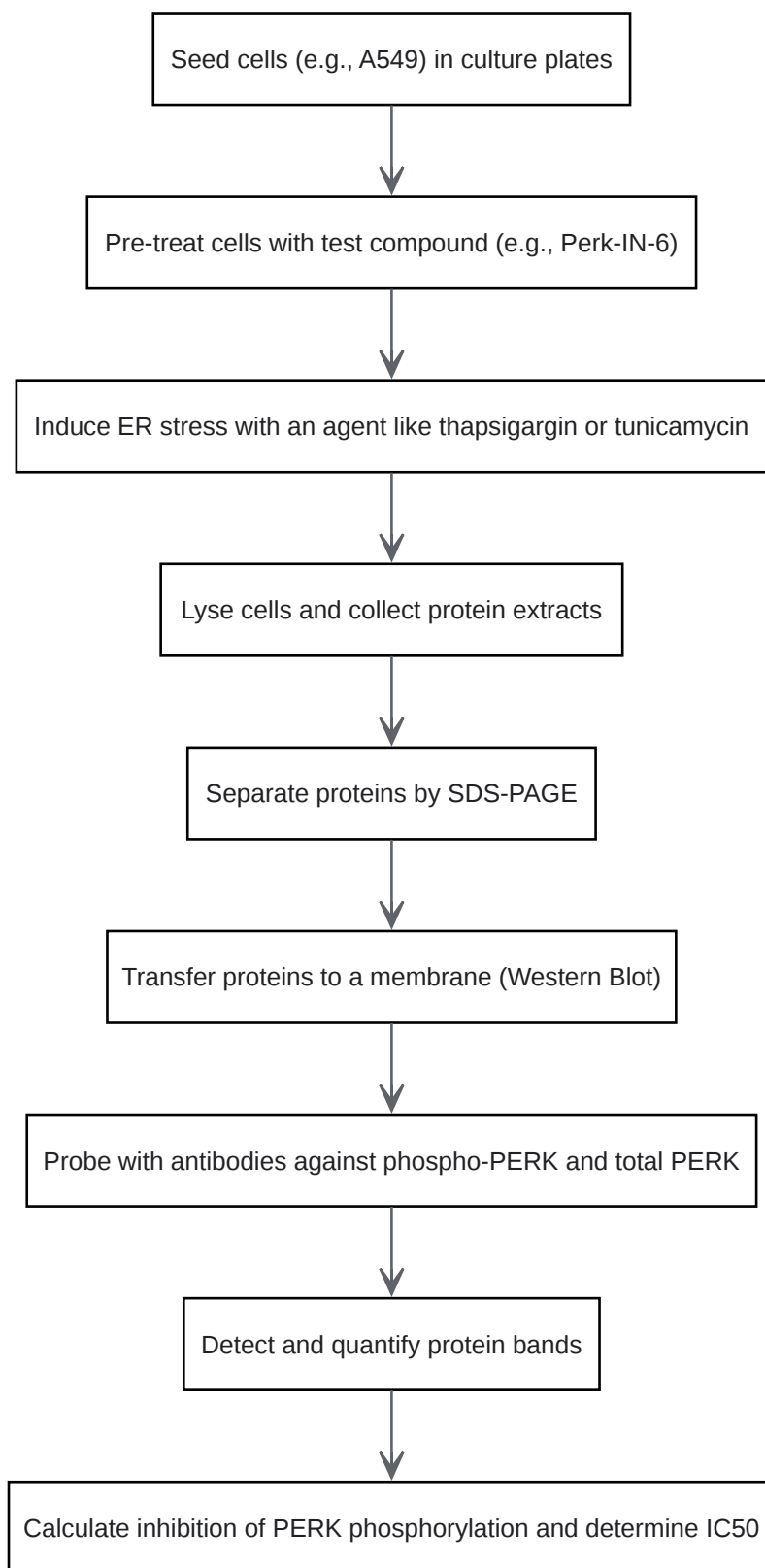
Species	Route	Clearance (mL/min/kg)	Bioavailability (F%)
Mouse	i.v./p.o.	Low to moderate	Good
Rat	i.v./p.o.	10.5[7]	Good
Dog	i.v./p.o.	Low to moderate	High

Signaling Pathway

The PERK signaling pathway is a central branch of the Unfolded Protein Response. The diagram below illustrates the key events in this cascade and the point of inhibition by **Perk-IN-6** and related compounds.







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